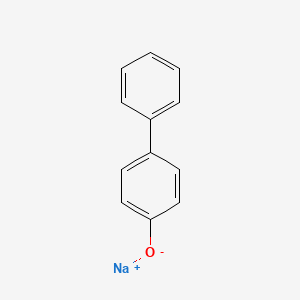

p-Phenylphenol sodium

説明

p-Phenylphenol sodium (OPP-Na; sodium salt of p-phenylphenol) is a synthetic compound widely used as a fungicide, disinfectant, and intermediate in polymer synthesis . Its chemical structure consists of a biphenyl backbone with a hydroxyl group para to the phenyl substituent, neutralized by sodium (Fig. 1). Key applications include:

- Antimicrobial agent: Effective in controlling fungal growth in industrial and agricultural settings .

- Polymer synthesis: Used to prepare alanine-based polyphosphazenes, replacing chlorine groups in poly(dichlorophosphazene) to enhance biodegradability .

- Sorption studies: Incorporated into organoclays to adsorb bisphenol A (BPA) via physisorption, where its molecules align between alkyl chains of surfactants .

Synthesis: Produced via sulfonation of biphenyl followed by alkali fusion with sodium hydroxide, achieving yields >90% . High-dose toxicity studies in rats indicate dose-dependent metabolism, with glucuronidation/sulfation at low doses and oxidation to phenylbenzoquinone (PBQ) at high doses, leading to hepatotoxicity and bladder hyperplasia .

特性

CAS番号 |

3645-61-2 |

|---|---|

分子式 |

C12H9NaO |

分子量 |

192.19 g/mol |

IUPAC名 |

sodium;4-phenylphenolate |

InChI |

InChI=1S/C12H10O.Na/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13H;/q;+1/p-1 |

InChIキー |

PJOIPAGEBPZNSD-UHFFFAOYSA-M |

正規SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[O-].[Na+] |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Analogs of p-Phenylphenol Sodium

Key Findings :

- Reactivity: this compound’s oxidation to PBQ is unique among analogs, linked to hepatotoxicity .

- Sorption: Unlike BPA, this compound enhances organoclay sorption via physisorption rather than chemisorption .

- Toxicity: o-Phenylphenol shares antimicrobial uses but lacks dose-dependent metabolite risks observed in OPP-Na .

Comparison with Functional Analogs (Sodium Salts)

Table 2: Sodium Salts with Similar Functions

Key Differences :

- Mechanism: Sodium phenolsulfonate’s sulfonate group enhances water solubility for drug formulations, unlike OPP-Na’s hydroxyl-based reactivity .

- Metabolism: OPP-Na’s quinone metabolite is absent in phenylphosphinate derivatives, reducing long-term toxicity risks .

Comparison with Organophosphorus Compounds

Table 3: Organophosphorus Functional Analogs

Research Insights :

- OPP-Na’s role in adhesives (e.g., silicone-based polymers) is less effective compared to cyanophenylphenol derivatives, which show superior bonding strength .

準備方法

Sulfonation of Biphenyl

Biphenyl undergoes sulfonation using chlorosulfonic acid or concentrated sulfuric acid as the sulfonating agent. According to CN100497280C, chlorosulfonic acid reacts with biphenyl in an organic solvent (e.g., dichloroethane) at 0–180°C to produce biphenyl-4-sulfonic acid. The reaction is exothermic, requiring precise temperature control to minimize by-products like ortho-isomers. Filtration and drying yield a sulfonic acid intermediate with >95% purity.

An alternative approach using sulfuric acid (98%) at 130–150°C achieves comparable yields but generates sulfur dioxide (SO₂), which is captured and reused in downstream acidification steps. For example, CN114213217A reports a 94.7% yield of p-phenylphenol after sulfonation with sulfuric acid, neutralization with sodium sulfite, and SO₂ recycling.

Alkali Fusion with Sodium Hydroxide

The sulfonic acid intermediate is fused with solid sodium hydroxide at 250–400°C to form sodium p-phenylphenolate. The reaction proceeds via nucleophilic displacement, where the sulfonate group is replaced by a hydroxyl group, followed by deprotonation:

Key parameters include:

-

Temperature : 280–320°C optimizes reaction kinetics while avoiding decomposition.

-

Molar ratio : A 1:3 biphenyl-sulfonic-acid-to-NaOH ratio ensures complete conversion.

-

Reaction monitoring : HPLC analysis confirms residual sulfonic acid <1.0% before terminating the reaction.

Post-fusion, the product is diluted with water and acidified with recycled SO₂ to precipitate crude p-phenylphenol, which is subsequently neutralized with sodium hydroxide to form the sodium salt.

Purification of Technical-Grade p-Phenylphenol

Technical-grade p-phenylphenol often contains meta-isomers (m-phenylphenol) and tar residues, necessitating purification before sodium salt formation. US3993700A outlines a caustic leaching process to isolate high-purity p-phenylphenol:

Caustic Leaching Mechanism

m-Phenylphenol reacts preferentially with aqueous sodium hydroxide to form water-soluble sodium m-phenylphenate, while p-phenylphenol remains insoluble. For a feed containing 30% m-isomer:

Process Conditions:

Counter-current leaching reduces m-isomer content from 30% to <2% in three stages, achieving 99.1% p-phenylphenol purity. The purified product is then dissolved in NaOH solution to form this compound.

Hydrolysis of p-Chlorobiphenyl

p-Chlorobiphenyl hydrolysis at elevated temperatures offers a niche route for sodium salt synthesis, though it is less common due to raw material costs. The reaction proceeds in alkaline media:

Key Challenges:

-

Reagent requirements : Excess NaOH (2:1 molar ratio) and temperatures >200°C are needed.

-

By-product management : NaCl separation and catalyst deactivation limit scalability.

This method is primarily employed in laboratory settings or where chlorinated precursors are readily available.

Recovery from Phenol Production Residues

Distillation residues from phenol synthesis via sulfonation contain 40% mixed phenylphenols (ortho and para isomers). Isolation of this compound involves:

Vacuum Distillation

Residues are fractionated under reduced pressure (53.3–66.7 kPa), collecting a 65–100°C cut rich in p-phenylphenol.

Solvent Crystallization

The distillate is dissolved in trichloroethylene at 80°C. Upon cooling, p-phenylphenol crystallizes first due to lower solubility, while o-isomers remain in solution. The crystals are neutralized with NaOH to yield the sodium salt.

Comparative Analysis of Methods

Environmental and Economic Considerations

-

Waste minimization : The sulfonation-alkali fusion route recovers SO₂ for acidification, reducing emissions.

-

Atom economy : Alkali fusion achieves 85–90% atom utilization, outperforming hydrolysis (70%).

-

By-product valorization : Sodium sulfite from neutralization steps is marketable for pulp/paper industries .

Q & A

Q. What are the standard analytical methods for detecting p-phenylphenol sodium residues in environmental or biological matrices?

Methodological Answer:

- Sample Preparation : Use salt-assisted homogeneous liquid-liquid extraction (SHLLE) with acetone and sodium chloride to isolate p-phenylphenol sodium from complex matrices like fruits or vegetables. Adjust pH to 7.0–8.0 to optimize partitioning .

- Detection : Employ high-performance liquid chromatography (HPLC) paired with either a photodiode array (PDA, 210–280 nm) or fluorescence detector (FLD, Ex/Em = 275/315 nm). Validation parameters include:

Q. How is this compound synthesized industrially, and what are the key reaction intermediates?

Methodological Answer:

- Sulfonation : React biphenyl with concentrated sulfuric acid at 160–180°C to form 4-phenylbenzenesulfonic acid.

- Neutralization : Treat the sulfonic acid with sodium sulfite to yield sodium 4-phenylsulfonate and release SO₂ gas .

- Alkali Fusion : Heat sodium 4-phenylsulfonate with molten NaOH (300–350°C) to produce sodium p-phenylphenolate.

- Acidification : Introduce SO₂ gas into the diluted fusion mixture to precipitate p-phenylphenol, which is then purified via rectification .

Advanced Research Questions

Q. How can structural isomers of this compound derivatives be identified in hydrogenation reactions?

Methodological Answer:

- Separation : Use gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) to resolve isomers (e.g., p-cyclohexylphenol vs. p-phenylcyclohexanol).

- Identification : Analyze IR absorption bands:

Q. What experimental strategies mitigate matrix effects when quantifying this compound in heterogeneous samples?

Methodological Answer:

- Matrix-Matched Calibration : Prepare standards in blank sample extracts (e.g., apple or cabbage homogenates) to normalize signal suppression/enhancement .

- Internal Standardization : Spike deuterated analogs (e.g., p-phenylphenol-d₆) to correct recovery variations during extraction .

- Method Comparison : Validate results using dual detectors (PDA and FLD) to assess consistency; FLD is less prone to matrix interference in high-lipid samples .

Q. How do conflicting data on this compound’s stability under acidic conditions arise, and how can they be resolved?

Methodological Answer:

- Controlled Degradation Studies : Incubate p-phenylphenol sodium in buffers (pH 1–6) at 25–40°C. Monitor degradation via HPLC-UV at intervals (0–48 hrs).

- Kinetic Analysis : Fit degradation data to first-order kinetics. Discrepancies often stem from:

- pH Thresholds : Rapid hydrolysis occurs below pH 3 due to sulfonate group protonation .

- Temperature Sensitivity : Activation energy (Eₐ) differences in thermal degradation pathways .

Methodological Design & Data Analysis

Q. How to design a robust sampling protocol for this compound in environmental water with variable contamination levels?

Methodological Answer:

- Stratified Sampling : Divide water bodies into zones (e.g., surface, mid-depth, sediment) based on hydrodynamic models. Collect ≥3 replicates per zone.

- Preservation : Acidify samples to pH 2 with HCl to inhibit microbial degradation. Store at 4°C in amber glass bottles .

- Limit of Quantification (LOQ) : Determine via signal-to-noise ratio (S/N ≥10). For HPLC-FLD, typical LOQ is 0.005–0.01 mg/kg .

Q. What statistical approaches reconcile contradictory recovery rates in interlaboratory studies of this compound extraction?

Methodological Answer:

- Robust Regression : Apply M-estimation to downweight outliers in recovery datasets.

- ANOVA with Tukey’s HSD : Identify laboratories or steps (e.g., centrifugation speed, salt purity) contributing to variance .

- Standard Reference Materials (SRMs) : Distribute certified matrix samples to harmonize recovery calculations across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。